Distinct Electronic and Lipophilic Profile of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde vs. Parent and Mono-Halogenated Analogs
3-Chloro-5-fluoro-4-hydroxybenzaldehyde exhibits a unique combination of electronic (σ) and lipophilic (π) properties due to the synergistic effects of its Cl and F substituents. Compared to the unsubstituted parent 4-hydroxybenzaldehyde (LogP ~1.2), the introduction of these halogens significantly increases lipophilicity, as reflected in the computed XLogP3-AA value of 1.8 [1][2]. This value is markedly higher than that of the mono-chlorinated analog 3-chloro-4-hydroxybenzaldehyde (XLogP3-AA ~1.5) and the mono-fluorinated analog 3-fluoro-4-hydroxybenzaldehyde (XLogP3-AA ~1.2) [2][3]. These differences in lipophilicity and electronic properties directly influence the compound's behavior in chromatographic separations, its solubility profile, and its ability to penetrate biological membranes in cell-based assays [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 (Computed) [1] |
| Comparator Or Baseline | 4-Hydroxybenzaldehyde: LogP ~1.2; 3-Chloro-4-hydroxybenzaldehyde: XLogP3-AA ~1.5; 3-Fluoro-4-hydroxybenzaldehyde: XLogP3-AA ~1.2 [2][3] |
| Quantified Difference | ΔLogP = +0.6 (vs. parent and 3-F analog); ΔLogP = +0.3 (vs. 3-Cl analog) |
| Conditions | Computed values based on XLogP3 algorithm; validated by PubChem [1][2]. |
Why This Matters
Altered LogP dictates compound partitioning and retention, making this derivative essential when a more lipophilic, membrane-permeable building block is required, and where substitution with a mono-halogenated analog would fail to meet these physicochemical requirements.
- [1] PubChem. 3-Chloro-5-fluoro-4-hydroxybenzaldehyde. Compound Summary. CID 2782787. (XLogP3-AA value). View Source
- [2] PubChem. 4-Hydroxybenzaldehyde. Compound Summary. CID 126. (XLogP3-AA value). View Source
- [3] PubChem. 3-Chloro-4-hydroxybenzaldehyde. Compound Summary. CID 75496. (XLogP3-AA value). View Source
